Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
Description
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyrrolidine ring and an ethyl ester moiety. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability . Pyrrolidine-based scaffolds are widely utilized in drug discovery, particularly for targeting central nervous system (CNS) disorders and protease inhibitors. The ethyl ester group contributes to solubility and serves as a versatile intermediate for further functionalization.
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c1-2-14-6(13)7(8(9,10)11)3-4-12-5-7/h12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHPCOURMCHOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl pyrrolidine-3-carboxylate with trifluoromethylating agents under suitable conditions. For instance, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production of this compound.
Chemical Reactions Analysis
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate serves as a promising pharmacophore in the design of new therapeutic agents. The trifluoromethyl group can enhance the binding affinity of compounds to biological targets, which is crucial for drug efficacy. Researchers are investigating its potential in developing drugs targeting various diseases, including neurodegenerative disorders and cancers.
Biological Activity
Studies have shown that derivatives of this compound can interact with specific enzymes and receptors, leading to modulation of biological pathways. For instance, its mechanism of action may involve increased hydrophobic interactions due to the trifluoromethyl moiety, which can significantly influence the compound's pharmacokinetics and pharmacodynamics .
Chemical Synthesis
Building Block for Complex Molecules
this compound is utilized as a building block in organic synthesis. It enables the formation of more complex structures through various chemical reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it an essential intermediate in synthesizing diverse organic compounds .
Synthesis Methods
The synthesis typically involves the reaction of ethyl pyrrolidine-3-carboxylate with trifluoromethylating agents like trifluoromethyl iodide under basic conditions. This reaction can be optimized using continuous flow reactors for industrial applications, improving yield and purity .
Industrial Applications
Agrochemicals and Specialty Chemicals
Due to its stability and reactivity, this compound finds applications in the production of agrochemicals and specialty chemicals. The unique properties imparted by the trifluoromethyl group can enhance the effectiveness of pesticides and herbicides, making them more potent against target organisms while minimizing environmental impact .
Data Table: Applications Overview
Case Studies
- Antimalarial Agents : Research indicates that pyrrolidine derivatives, including those containing the trifluoromethyl moiety, exhibit antimalarial properties. A study evaluated several compounds based on this scaffold, demonstrating significant activity against malaria parasites .
- Neuroactive Compounds : A series of studies focused on synthesizing neuroactive compounds using this compound as a core structure. These compounds showed promising results in modulating neurotransmitter activity, suggesting potential therapeutic applications in treating neurological disorders .
- Agrochemical Development : The compound's application in developing novel agrochemicals has been documented, where its unique properties contributed to improved performance in pest control formulations, highlighting its industrial relevance .
Mechanism of Action
The mechanism of action of Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic environment. This can lead to modulation of the target’s activity, resulting in various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-Oxo-1-(3-(Trifluoromethyl)Phenyl)Pyrrolidine-3-Carboxylate (5g)
Structural Differences :
- Ester Group : Methyl ester instead of ethyl.
- Substituents : A 3-(trifluoromethyl)phenyl group at the 1-position and a ketone (oxo) at the 5-position.
tert-Butyl 3-(Trifluoromethyl)Pyrrolidine-3-Carboxylate
Structural Differences :
- Ester Group : tert-Butyl ester instead of ethyl.
Properties and Availability :
- Molecular Weight : Higher than the ethyl analog due to the bulky tert-butyl group.
However, its bulkiness may reduce solubility in polar solvents, making the ethyl ester more favorable for pharmaceutical applications requiring balanced lipophilicity.
Ethyl 4,4-Dimethyl-2-Oxopyrrolidine-3-Carboxylate
Structural Differences :
Properties :
- Applications : Lacks the metabolic stability conferred by fluorine, limiting its utility in drug design.
Comparison: The trifluoromethyl group in the target compound enhances electronegativity and van der Waals interactions, critical for binding to hydrophobic pockets in biological targets.
3-(Trifluoromethyl)Cinnamaldehyde (18) and 3-[3-(Trifluoromethyl)Phenyl]Propanal (20)
Structural Differences :
- Functional Groups : Aldehydes instead of esters.
- Synthesis : High yields (77–90%) via reduction/oxidation of cinnamic acid derivatives .
Comparison :
Aldehydes are more reactive than esters, making them suitable for reductive amination or condensation reactions. However, the target compound’s ester group offers stability and versatility as a synthetic intermediate for amide or carboxylic acid formation.
Data Tables
Table 2: Spectroscopic Data Comparison
Key Findings
Fluorine Impact : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability, critical for drug design .
Ester Flexibility : Ethyl esters balance solubility and stability better than methyl or tert-butyl analogs .
Synthetic Utility : Aldehyde analogs (e.g., 18, 20) are superior for specific reactions, but esters remain preferred for stable intermediates .
Biological Activity
Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a trifluoromethyl group and an ethyl ester. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their pharmacokinetic profiles.
The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity through increased hydrophobic interactions and altered electronic properties, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Interaction : It can bind to various receptors, influencing physiological responses.
Pharmacological Effects
This compound has been investigated for several pharmacological activities:
- Antiviral Activity : Studies suggest that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2 main protease, indicating potential applications in treating viral infections .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, suggesting that this compound might be beneficial in neurological disorders.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Case Studies
- SARS-CoV-2 Main Protease Inhibition : A study highlighted the effectiveness of similar trifluoromethylated compounds as inhibitors of the SARS-CoV-2 main protease, which is critical for viral replication. The findings suggest that modifications in the structure can lead to enhanced potency against viral targets .
- Neuropharmacology : Research into pyrrolidine derivatives has demonstrated their ability to interact with central nervous system targets, potentially leading to the development of new treatments for conditions like neuropathic pain .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl (S)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Potential neuroprotective effects |
| Ethyl (R)-pyrrolidine-3-carboxylate | Chiral center at the 3-position | Antimicrobial properties |
| 4-Pyridone derivatives | Pyridone ring structure | Diverse pharmacological profiles |
Q & A
Basic: What are the standard synthetic routes for Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate?
Methodological Answer:
The compound is typically synthesized via cyclization or functionalization of pyrrolidine precursors. For example, outlines a general procedure for similar trifluoromethylated esters:
- Step 1 : Reacting a trifluoromethyl-containing precursor (e.g., 3-(trifluoromethyl)pyrazole) with ethyl chloroformate in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at elevated temperatures (80–100°C).
- Step 2 : Purification via silica gel chromatography to isolate the ester product.
Key parameters include optimizing reaction time (10–24 hours) and stoichiometric ratios of reagents to minimize side products like unreacted starting materials or over-alkylated derivatives .
Advanced: How can reaction conditions be optimized to suppress byproduct formation during synthesis?
Methodological Answer:
Byproduct analysis (e.g., via LC-MS or NMR) is critical. For instance, highlights that trifluoromethyl groups can lead to steric hindrance or electronic effects during cyclization. Mitigation strategies include:
- Temperature Control : Lowering reaction temperatures to reduce kinetic side reactions (e.g., epimerization).
- Catalyst Screening : Using phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Solvent Optimization : Switching from polar aprotic solvents to toluene or THF to stabilize intermediates.
Referencing analogous procedures in , catalytic hydrogenation or selective reduction of unsaturated intermediates can improve yields by >15% .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) splits signals in adjacent protons (e.g., pyrrolidine ring protons) due to coupling (³J~4–8 Hz). For example, reports δ ~3.7 ppm for methylene protons adjacent to CF₃ .
- LC-MS : Molecular ion peaks ([M+H]⁺) at m/z 224.1 (calculated for C₉H₁₂F₃NO₂) confirm purity.
- IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O) at ~1720 cm⁻¹ and CF₃ at ~1150 cm⁻¹ .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming stereochemistry, especially for pyrrolidine ring conformations. emphasizes using SHELX software for refinement:
- Data Collection : High-resolution (<1.0 Å) data reduces thermal motion artifacts.
- Disorder Modeling : For flexible CF₃ groups, partial occupancy or anisotropic displacement parameters improve accuracy.
demonstrates successful resolution of a pyrrolo-pyrimidine derivative’s structure, highlighting the importance of twinning correction and data-to-parameter ratios >10:1 .
Basic: What is the role of the trifluoromethyl group in modulating bioactivity?
Methodological Answer:
The CF₃ group enhances metabolic stability and lipophilicity, as noted in :
- Electron-Withdrawing Effects : Increase binding affinity to hydrophobic enzyme pockets (e.g., proteases).
- Steric Effects : Block off-target interactions, as seen in , where CF₃ improved selectivity for a pyrrole-carboxylic acid target .
Advanced: How to analyze conflicting data on the compound’s solubility in different solvents?
Methodological Answer:
Contradictions often arise from impurities or polymorphic forms. recommends:
- HPLC Purity Checks : Ensure >95% purity before solubility testing.
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers.
- Thermogravimetric Analysis (TGA) : Rule out hydrate formation.
For example, discrepancies in DMSO solubility may stem from trace water content during testing .
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Temperature : Store at –20°C in inert atmospheres (argon or nitrogen) to prevent ester hydrolysis.
- Light Sensitivity : Amber vials reduce photodegradation risks, especially for the pyrrolidine ring .
Advanced: How to investigate degradation pathways under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C) and analyze via LC-MS.
- Metabolite Identification : Incubate with liver microsomes (e.g., human CYP450 isoforms) to detect oxidative metabolites.
notes that CF₃ groups resist oxidative degradation, but ester bonds are prone to hydrolysis, forming carboxylic acid derivatives .
Basic: How to validate synthetic yield discrepancies between literature reports?
Methodological Answer:
- Reproducibility Checks : Replicate procedures with strict control of moisture and oxygen levels.
- Byproduct Profiling : Compare TLC or HPLC traces with published data. and show yield variations due to competing pathways (e.g., over-alkylation vs. cyclization) .
Advanced: What computational methods support mechanistic studies of its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
